4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride

physicochemical properties process chemistry safety

Arylsulfonyl chlorides with simple substituents often suffer from poor aqueous solubility, hindering sulfonamide library synthesis and biological assay preparation. This para-substituted morpholinyl-oxoethoxy derivative directly addresses these challenges. Key supply and performance metrics: Yields are ~15 percentage points higher in sulfonamide formation compared to the meta-isomer. Derived sulfonamides show enhanced aqueous solubility (predicted LogP 0.85 vs. 1.52 for unsubstituted benzenesulfonyl chloride), reducing precipitation risk. Its balanced electrophilicity-moderated by para-ether donation-provides superior selectivity over the meta-isomer for covalent protein labeling. Requires HPLC-confirmed purity >98% for procurement.

Molecular Formula C12H14ClNO5S
Molecular Weight 319.76 g/mol
CAS No. 167404-10-6
Cat. No. B069728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride
CAS167404-10-6
Molecular FormulaC12H14ClNO5S
Molecular Weight319.76 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)COC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H14ClNO5S/c13-20(16,17)11-3-1-10(2-4-11)19-9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2
InChIKeyLKHAVHWZJNWKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline and Procurement Profile


4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride (CAS 167404-10-6) is a para-substituted arylsulfonyl chloride that incorporates a morpholinyl‑2‑oxoethoxy side chain. The compound has the molecular formula C₁₂H₁₄ClNO₅S and a molecular weight of 319.76 g mol⁻¹ . Its reactive sulfonyl chloride (–SO₂Cl) group enables efficient preparation of sulfonamides and sulfonate esters, while the morpholine‑amide moiety modulates solubility and electronic properties . Predicted physicochemical parameters include a boiling point of 539.8 ± 50.0 °C, a density of 1.422 ± 0.06 g cm⁻³, and a pKₐ (predicted for the conjugate acid of the morpholine nitrogen, hydrolysis product) of –1.28 ± 0.20 .

✓ Reactive –SO₂Cl group enables sulfonamide and sulfonate formation
✓ Morpholine-amide side chain modulates solubility and electronic properties
✓ Para-substitution ensures resonance conjugation with the sulfonyl centre
✓ Predicted physicochemical data support process-scale feasibility assessment

Why Generic Substitution Fails for This Building Block


Simple benzenesulfonyl chloride (CAS 98‑09‑9) lacks the solubilising morpholine‑amide group, while 4‑(morpholin‑4‑yl)benzenesulfonyl chloride (CAS 125393‑22‑8) omits the oxoethoxy spacer that modulates electronic communication between the morpholine and the aromatic ring . The meta‑isomer 3‑(2‑morpholin‑4‑yl‑2‑oxo‑ethoxy)benzenesulfonyl chloride (CAS 1291492‑60‑8) places the electron‑donating ether oxygen in a position that electronically couples differently with the sulfonyl chloride, affecting its electrophilicity . Such structural variations are not interchangeable: even modest changes in substitution pattern or linker length can shift reaction yields, alter the solubility profile of downstream sulfonamide products, and change the pharmacokinetic behaviour of final drug candidates [1]. The quantitative evidence below pinpoints where the para‑oxoethoxy‑morpholinyl substitution creates measurable differences that procurement scientists must evaluate.

Benzenesulfonyl chloride (CAS 98-09-9)
Lacks the solubilising morpholine-amide group; alters reaction-medium compatibility and downstream product profiles.
Meta-isomer (CAS 1291492-60-8)
Different electronic coupling reduces sulfonamide yields; reported lower reactivity with hindered amines under identical conditions.
Sulfonyl fluoride analog (CAS 2770487-63-1)
Substantially slower reaction kinetics limit high-throughput library synthesis; requires SuFEx-specific conditions.

Quantitative Differentiation Evidence


Boiling Point and Density vs. Benzenesulfonyl Chloride

The target compound exhibits a substantially higher predicted boiling point and density than the parent benzenesulfonyl chloride. These differences directly affect distillation feasibility, vapour pressure, and phase behaviour during scale‑up .

Physicochemical Shift
Data to verify
+288 °C BP increase vs benzenesulfonyl chloride +0.04 g cm⁻³ Density increase vs baseline
Distillation impractical; requires alternative purification strategies
Predicted values; experimental confirmation recommended
physicochemical properties process chemistry safety

Para vs. Meta Substitution: Sulfonamide Yield Comparison

In the para‑isomer (target compound), the ether oxygen of the oxoethoxy linker is in direct conjugation with the sulfonyl‑bearing carbon, exerting a resonance electron‑donating effect that reduces the electrophilicity of the –SO₂Cl group relative to the meta‑isomer, where the ether oxygen cannot donate electron density into the same π‑system . This electronic difference translates into measurable reaction outcomes: in a representative sulfonamide‑forming reaction with a hindered amine, the para‑isomer (target compound) gave a 15‑percentage‑point higher yield than the meta‑isomer under identical conditions, consistent with moderated acyl‑transfer reactivity that minimises hydrolysis side reactions .

Para vs. Meta Yield
Head-to-head
Para (target) 82%
Meta-isomer 67%
Δ +15 pp
Reported yield advantage with hindered amine
Isolated yields; 2,6-dimethylaniline, Et₃N, CH₂Cl₂
medicinal chemistry SAR sulfonamide synthesis

Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity

The sulfonyl fluoride analog (CAS 2770487‑63‑1) is preferentially used for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry because of its attenuated reactivity, whereas the sulfonyl chloride (target compound) provides faster, higher‑yielding reactions with amines under conventional conditions [1]. In a head‑to‑head comparison with benzylamine in acetonitrile, the sulfonyl chloride reached >95% conversion in 30 min, while the sulfonyl fluoride required 12 h to reach 90% conversion under otherwise identical conditions .

Cl vs. F Reactivity
Head-to-head
Sulfonyl chloride >95% in 30 min
Sulfonyl fluoride 90% in 12 h
Δ ~24× faster conversion
Supports high-throughput synthesis over fluoride
Benzylamine, CH₃CN, rt; LC-MS monitoring
click chemistry SuFEx covalent inhibitors

Lipophilicity Modulation: LogP Comparison

The morpholine‑amide side chain substantially lowers the predicted LogP relative to benzenesulfonyl chloride, indicating improved aqueous solubility and reduced non‑specific protein binding in biological assays .

LogP Modulation
Reported
ΔLogP –0.67 Target LogP 0.85 vs benzenesulfonyl chloride 1.52
More hydrophilic; may support aqueous solubility of derived sulfonamides
Predicted value; baseline experimental LogP
drug design solubility ADME

Steric Impact of 3‑Methyl Substitution on Coupling

Introducing a methyl group ortho to the oxoethoxy substituent (CAS 944887‑56‑3) creates steric hindrance that retards amine attack at the sulfonyl chloride. In a parallel synthesis of a focused sulfonamide array, the 3‑methyl analog gave consistently lower yields with ortho‑substituted anilines compared with the unsubstituted target compound .

Steric Penalty
Data to verify
Unsubstituted para 76%
3‑Methyl analog 58%
Δ –18 pp
Steric hindrance lowers coupling yield with ortho-substituted anilines
2‑Isopropylaniline, K₂CO₃, THF/H₂O
steric effects sulfonamide synthesis building block selection

Evidence‑Backed Application Scenarios


Sulfonamide Library Synthesis

The para‑isomer's 15‑percentage‑point yield advantage over the meta‑isomer in sulfonamide formation directly reduces per‑compound cost in array synthesis. Its faster reaction kinetics relative to the sulfonyl fluoride enable parallel 96‑well plate protocols with standard amine inputs, maximising library throughput without specialised SuFEx conditions.

Late‑Stage API Functionalisation

The compound's lower LogP (0.85 vs. 1.52 for benzenesulfonyl chloride) indicates that derived sulfonamides retain greater aqueous solubility, facilitating purification by reverse‑phase chromatography and reducing the risk of precipitation during biological assay preparation.

Covalent Probe Development

The balanced electrophilicity of the sulfonyl chloride—more reactive than the fluoride for rapid protein labelling, yet moderated by the para‑ether electron donation compared with the meta‑isomer —makes this compound a suitable warhead for targeted cysteine profiling experiments where excessive reactivity would compromise selectivity.

Process Scale‑Up Feasibility

The predicted boiling point of ~540 °C precludes distillation‑based purification, indicating that procurement specifications must require high incoming purity (>98 % by HPLC) . The 3‑methyl analog's steric penalty reinforces selection of the unsubstituted para compound when the downstream chemistry involves ortho‑substituted anilines.

Application
Selection Property
Validation Focus
Sulfonamide Library Synthesis
Para-substitution reactivity profile
Hindered amine coupling, parallel synthesis throughput
Late‑Stage API Functionalisation
Predicted lower LogP of derived sulfonamides
Aqueous solubility, reverse‑phase purification compatibility
Covalent Probe Development
Moderate sulfonyl chloride electrophilicity
Cysteine labeling selectivity, reaction rate control
Process Scale‑Up Feasibility
Non‑distillable boiling point
Incoming purity requirements, steric compatibility with ortho‑substituted anilines
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